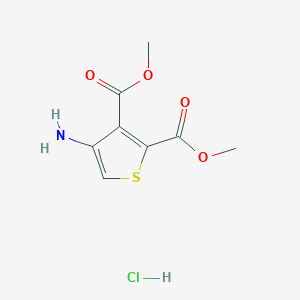

Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride

Description

Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride (CAS: 121071-71-4) is a thiophene-derived organic compound with the molecular formula C₈H₉NO₄S·HCl and a molecular weight of 251.69 g/mol . It is characterized by an amino group at the 4-position of the thiophene ring and two methyl ester groups at the 2- and 3-positions, with a hydrochloride salt enhancing its stability and solubility in polar solvents .

Key physical properties include:

- Melting point: 166–169°C

- Storage conditions: Dark place, inert atmosphere, room temperature

- Solubility: Requires solvent optimization (e.g., DMSO or methanol) for stock solutions, with recommended storage at −80°C for long-term stability .

The compound is primarily used in research settings, particularly in synthetic organic chemistry and pharmaceutical intermediate development . Its purity is typically >98%, as confirmed by HPLC and spectral data (1H-NMR, IR, HRMS) .

Properties

IUPAC Name |

dimethyl 4-aminothiophene-2,3-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S.ClH/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2;/h3H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETIFGMAGNDLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384571 | |

| Record name | Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121071-71-4 | |

| Record name | Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Selective Monoester Hydrolysis

The diester precursor undergoes alkaline hydrolysis using LiOH·H₂O or NaOH in methanol/water (1:1 v/v) at reflux (60–80°C). This selectively cleaves one methyl ester, yielding the monoacid-monoester intermediate:

Optimization Data :

Amine Coupling and Hydrochloride Formation

The monoester reacts with N-benzyl-N-methylamine in n-butanol at 120°C for 2 hours, facilitated by triethylamine as a proton scavenger. Subsequent HCl treatment precipitates the hydrochloride salt:

Performance Metrics :

Direct Nucleophilic Amination of Thiophene Derivatives

While less common, direct amination avoids multi-step synthesis by introducing the amino group via nitration/reduction or SNAr mechanisms. Experimental data from quinoline-thiophene.com suggests:

-

Nitration : Treating dimethyl thiophene-2,3-dicarboxylate with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to amine, yielding the free base.

-

Salt Formation : HCl gas bubbled into an ethyl acetate solution precipitates the hydrochloride.

Challenges :

-

Regioselectivity: Nitration often produces 3- and 4-nitro isomers, requiring chromatographic separation.

-

Reduction side reactions: Over-reduction may saturate the thiophene ring.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hantzsch cyclization | 90.2 | 95 | High | Moderate |

| Hydrolysis-amination | 85.4 | 98 | Medium | High |

| Direct amination | 65–75 | 90 | Low | Low |

Critical Process Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

DMTDC serves as a precursor for various thiophene derivatives, which have been studied for their potential as drug candidates. The presence of the amino group allows for further chemical modifications that can enhance biological activity.

Biological Activities:

- Antibacterial and Antifungal Properties: DMTDC has shown promise in disrupting microbial cell functions, making it a candidate for developing new antibacterial and antifungal agents.

- Anti-inflammatory Effects: Preliminary studies suggest that DMTDC may possess anti-inflammatory properties, although further research is required to elucidate its mechanisms of action.

Case Study 1: Antimicrobial Activity

A study investigated DMTDC's effectiveness against various bacterial strains. Results indicated that DMTDC exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Conductive Polymer Development

Researchers synthesized a conductive polymer using DMTDC as a monomer. The resulting polymer demonstrated enhanced electrical conductivity and stability under various environmental conditions, making it suitable for applications in organic photovoltaics .

Mechanism of Action

The mechanism of action of dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene dicarboxylate derivatives share structural motifs but differ in substituents, reactivity, and applications. Below is a detailed comparison:

Structural and Functional Analogues

Biological Activity

Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride (DMTDC-HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis methods, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

DMTDC-HCl is characterized by the molecular formula and a molecular weight of approximately 251.69 g/mol. The compound features a thiophene ring with an amino group and two carboxylate groups, enhancing its reactivity and biological activity. Its hydrochloride form increases its solubility in water, making it suitable for various biological assays.

Antimicrobial Properties

Research indicates that DMTDC-HCl exhibits antibacterial and antifungal activities. Preliminary studies suggest that it disrupts microbial cell functions, potentially through interference with cellular processes or structures.

- Mechanism of Action : The exact mechanisms are still under investigation, but it is hypothesized that the compound may interact with microbial enzymes or cell membranes, leading to cell death.

Anticancer Potential

DMTDC-HCl has also been studied for its anticancer properties. A notable study demonstrated its effectiveness against various cancer cell lines, suggesting that it may induce apoptosis or inhibit cell proliferation .

- Case Study : In vitro studies have shown that DMTDC-HCl can reduce the viability of cancer cells by affecting cell cycle progression and promoting apoptotic pathways.

Anti-inflammatory Effects

Preliminary findings indicate potential anti-inflammatory effects, although further research is required to elucidate the underlying mechanisms. The presence of the amino group may facilitate interactions with inflammatory mediators, suggesting a pathway for therapeutic applications in inflammatory diseases.

Synthesis Methods

The synthesis of DMTDC-HCl typically involves the reaction of 4-amino-thiophene-2,3-dicarboxylic acid dimethyl ester with hydrochloric acid in methanol. This reaction is performed under reflux conditions to ensure complete esterification, yielding DMTDC-HCl with an approximate yield of 52%.

Synthetic Route Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Aminothiophene-2,3-dicarboxylic acid dimethyl ester + HCl | Reflux in methanol | ~52% |

Comparative Analysis with Similar Compounds

DMTDC-HCl's unique structure allows for distinct biological activity compared to other thiophene derivatives. Below is a comparison table highlighting key features of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dimethyl thiophene-2,3-dicarboxylate | C8H10O4S | Lacks amino group; used in similar applications |

| 4-Aminothiophene-2-carboxylic acid | C7H7NO2S | Contains only one carboxylic group |

| Dimethyl 5-amino-thiophene-2-carboxylate | C8H9N O4S | Contains an additional amino group |

DMTDC-HCl stands out due to its combination of both amino and dicarboxylate functionalities on a thiophene ring, enhancing its reactivity and potential biological activity compared to these similar compounds.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride, and how can reaction conditions influence purity?

- Methodological Answer : The synthesis typically involves cyclization of substituted thiophene precursors under acidic conditions. Key parameters include temperature control (e.g., maintaining a range of 180–185°C during decarboxylation) and stoichiometric ratios of reagents like hydrochloric acid to ensure complete salt formation. Characterization via melting point analysis (e.g., 183.5–184.6°C decomposition range) and HPLC (≥97% purity) is critical. Contaminants such as unreacted starting materials or byproducts (e.g., methyl ester derivatives) should be monitored using NMR and LC-MS .

Q. How can researchers determine the solubility profile of this compound in common solvents?

- Methodological Answer : Perform systematic solubility tests in polar (e.g., water, methanol) and nonpolar solvents (e.g., dichloromethane, hexane) under controlled temperatures (20–25°C). Quantify solubility via gravimetric analysis or UV-Vis spectroscopy. For example, the hydrochloride salt is highly soluble in water due to ionic interactions but may exhibit limited solubility in aprotic solvents. Document pH-dependent solubility changes using buffered solutions (pH 2–10) to assess stability .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : and NMR to confirm the thiophene ring structure, ester groups, and amine protonation.

- HPLC : Validate purity (>97%) and detect impurities using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm the molecular ion peak ([M+H] at m/z 248.04 for the free base) and chloride adducts .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The protonated amine enhances electrophilicity at the thiophene ring, facilitating nucleophilic attack at the 4-position. Design kinetic studies using varying nucleophiles (e.g., amines, thiols) in DMF or DMSO. Monitor reaction progress via NMR or FTIR to track amine deprotonation and intermediate formation. Compare reactivity with non-salt forms (e.g., free amine) to isolate salt-specific effects .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Store solutions at pH 1–12 (25°C) and analyze degradation products (e.g., hydrolysis of ester groups) via LC-MS.

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >180°C). For long-term storage, recommend anhydrous conditions at -20°C in amber vials to prevent photodegradation .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme active sites)?

- Methodological Answer : Employ density functional theory (DFT) to optimize the compound’s geometry and calculate electrostatic potential maps. Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) using the hydrochloride salt’s protonated state. Validate predictions with in vitro assays (e.g., IC measurements) and correlate with computed binding energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.